molecular formula C10H15N5O3 B562112 Penciclovir-d4 CAS No. 1020719-72-5

Penciclovir-d4

Cat. No.: B562112
CAS No.: 1020719-72-5
M. Wt: 257.286
InChI Key: JNTOCHDNEULJHD-LNLMKGTHSA-N
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Description

Penciclovir-d4 is a deuterated form of penciclovir, a synthetic acyclic guanine derivative with antiviral activity. It is primarily used in the treatment of herpes simplex virus (HSV) infections. This compound is a nucleoside analogue that displays low toxicity and good selectivity, making it a valuable compound in antiviral therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of penciclovir-d4 involves the incorporation of deuterium atoms into the penciclovir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of the starting material, followed by a series of chemical reactions to form the final product. The reaction conditions typically include controlled temperatures, specific catalysts, and precise reaction times to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques to obtain high-purity this compound. The industrial methods are designed to be cost-effective and efficient, ensuring a consistent supply of the compound for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Penciclovir-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific solvents, and precise reaction times .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Penciclovir-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry to study the behavior of deuterated molecules.

    Biology: Employed in biological studies to understand the metabolism and pharmacokinetics of deuterated drugs.

    Medicine: Utilized in the development of antiviral therapies, particularly for herpes simplex virus infections.

    Industry: Applied in the pharmaceutical industry for the production of antiviral medications.

Mechanism of Action

Penciclovir-d4 exerts its antiviral effects by inhibiting viral DNA polymerase. In cells infected with herpes simplex virus, viral thymidine kinase phosphorylates this compound to a monophosphate form. This is then converted to this compound triphosphate by cellular kinases. The triphosphate form selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate, thereby impairing the ability of the virus to replicate within the cell .

Comparison with Similar Compounds

Penciclovir-d4 is similar to other nucleoside analogues such as acyclovir and famciclovir. it has unique properties that make it distinct:

Similar Compounds

  • Acyclovir
  • Famciclovir
  • Ganciclovir
  • Valaciclovir

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific applications .

Properties

IUPAC Name

2-amino-9-[1,1,2,2-tetradeuterio-4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTOCHDNEULJHD-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(CO)CO)C([2H])([2H])N1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849640
Record name 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)(1,1,2,2-~2~H_4_)butyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-72-5
Record name 2-Amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl-3,3,4,4-d4]-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)(1,1,2,2-~2~H_4_)butyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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